An In-depth Technical Guide to the Tianeptine Metabolite MC5 and its Methyl Ester Derivative
An In-depth Technical Guide to the Tianeptine Metabolite MC5 and its Methyl Ester Derivative
This guide provides a comprehensive technical overview of the major tianeptine metabolite, MC5, and its methyl ester derivative. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on their chemical structures, properties, and analytical considerations.
Introduction to Tianeptine and its Metabolism
Tianeptine is an atypical antidepressant with a unique pharmacological profile.[1][2] Unlike many tricyclic antidepressants (TCAs), its primary mechanism of action is not centered on the inhibition of monoamine reuptake.[2][3] Recent studies have identified it as a full agonist at the µ-opioid receptor (MOR), which is believed to contribute significantly to its therapeutic effects.[1][2][3][4] Tianeptine's metabolism is extensive and does not primarily involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[1] The main metabolic pathway is the β-oxidation of its heptanoic acid side chain.[2][3][4][5][6] This process leads to the formation of several metabolites, with the pentanoic acid derivative, known as MC5, being one of the most significant and pharmacologically active.[1][3][7]
Tianeptine Metabolic Pathway
The biotransformation of tianeptine to its major metabolites occurs through the shortening of the C7 side chain. The metabolic cascade is initiated by β-oxidation, a common fatty acid metabolism pathway.
Caption: Metabolic pathway of tianeptine via β-oxidation.
Tianeptine Metabolite MC5: The Active Pentanoic Acid Derivative
The MC5 metabolite, also referred to as a pentanoic acid derivative of tianeptine, is a major, pharmacologically active product of tianeptine's metabolism.[1][3][8] It demonstrates a longer elimination half-life than the parent compound, approximately 7.6 hours, and reaches steady-state concentrations in about a week with daily dosing.[1]
Chemical Structure and Properties
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IUPAC Name: 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][3][5]thiazepin-11-yl)amino]pentanoic acid[8]
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Molecular Formula: C₁₉H₂₁ClN₂O₄S[8]
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Molecular Weight: 408.9 g/mol [8]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClN₂O₄S | [8] |
| Molecular Weight | 408.9 g/mol | [8] |
| Elimination Half-Life | ~7.6 hours | [1] |
| Pharmacological Activity | µ-opioid receptor agonist | [1][3] |
Pharmacological Profile
The MC5 metabolite is not merely an inactive byproduct; it exhibits significant pharmacological activity. It acts as a µ-opioid receptor agonist, similar to tianeptine, but is not a delta-opioid agonist.[1] The EC50 of MC5 at the µ-opioid receptor is 0.545 µM, compared to 0.194 µM for tianeptine.[1] This activity suggests that the MC5 metabolite contributes to the overall therapeutic effects of tianeptine.[3]
Tianeptine Metabolite MC5 Methyl Ester: An Essential Analytical Tool
While the MC5 carboxylic acid is the pharmacologically relevant entity, its methyl ester derivative plays a crucial role in research and analytical applications, particularly as a reference standard in quantitative studies.
Chemical Structure and Properties
The MC5 methyl ester is formed by the esterification of the carboxylic acid group of the MC5 metabolite. This modification is often employed to enhance the compound's stability for analytical purposes or to facilitate its use in specific assay formats.
| Property | Value (Deuterated) | Source |
| Molecular Formula | C₂₀H₁₉D₄ClN₂O₄S | [9][10] |
| Molecular Weight | 426.95 g/mol | [9][10] |
Experimental Protocols
Hypothetical Synthesis of Tianeptine Metabolite MC5 Methyl Ester
The synthesis of the MC5 methyl ester from its corresponding carboxylic acid can be achieved through standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Objective: To synthesize Tianeptine Metabolite MC5 Methyl Ester from Tianeptine Metabolite MC5.
Materials:
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Tianeptine Metabolite MC5
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)
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Dichloromethane
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve a known quantity of Tianeptine Metabolite MC5 in an excess of anhydrous methanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into dichloromethane.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude MC5 methyl ester.
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Purification: The crude product can be further purified by column chromatography.
Analytical Workflow for Quantification of Tianeptine and MC5
A robust and sensitive method for the simultaneous quantification of tianeptine and its MC5 metabolite in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique.[7][11][12]
Caption: Analytical workflow for the quantification of tianeptine and MC5.
Protocol for LC-MS/MS Quantification:
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Sample Preparation:
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A small volume of the biological sample (e.g., plasma, brain homogenate) is taken.[7]
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An internal standard (e.g., stable isotope-labeled tianeptine and MC5) is added to correct for matrix effects and extraction variability.[11]
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The analytes are extracted using liquid-liquid extraction or solid-phase extraction.[11][13]
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The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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The reconstituted sample is injected into an HPLC system equipped with a reversed-phase column for chromatographic separation.
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The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
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The analytes are detected and quantified in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
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Data Analysis:
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A calibration curve is generated using standards of known concentrations (where MC5 methyl ester could be used to generate the MC5 standard).
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The concentrations of tianeptine and MC5 in the samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.
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The method is validated according to regulatory guidelines (e.g., FDA) for linearity, precision, accuracy, and stability.[12]
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Conclusion
The tianeptine metabolite MC5 is a pharmacologically active compound that likely contributes to the overall therapeutic profile of its parent drug. The MC5 methyl ester, while not an active metabolite itself, is an indispensable tool for the accurate quantification of MC5 in preclinical and clinical research. A thorough understanding of the chemical properties and analytical methodologies for both the MC5 metabolite and its methyl ester derivative is crucial for advancing our knowledge of tianeptine's pharmacology and for the development of related compounds.
References
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Grislain, L., Gele, P., Bertrand, M., Luijten, W., Bromet, N., Salvadori, C., & Kamoun, A. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804-808. [Link]
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Samuel, B. (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. [Link]
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Wikipedia contributors. (2024). Tianeptine. Wikipedia, The Free Encyclopedia. [Link]
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National Center for Biotechnology Information. (n.d.). Tianeptine. PubChem Compound Database. [Link]
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Letteron, P., Descatoire, V., Larrey, D., Tinel, M., Geneve, J., & Pessayre, D. (1989). Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochemical Pharmacology, 38(21), 3743-3751. [Link]
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Samuels, B. A., et al. (2017). Classics in Chemical Neuroscience: Tianeptine. ACS chemical neuroscience, 8(10), 2112–2122. [Link]
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Szafarz, M., Wencel, A., Pociecha, K., Fedak, F. A., Wlaź, P., & Wyska, E. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's archives of pharmacology, 391(2), 185–196. [Link]
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El Zahar, N. M., Magdy, N., El-Kosasy, A. M., Beck, W. D., Callahan, P. M., Terry, A. V., Jr, & Bartlett, M. G. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(2), 154-161. [Link]
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El Zahar, N. M., Magdy, N., El-Kosasy, A. M., Beck, W. D., Callahan, P. M., Terry, A. V., Jr, & Bartlett, M. G. (2017). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). RSC Publishing. [Link]
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Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Translational psychiatry, 4(7), e411. [Link]
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Logoyda, L. (2019). Chromatography–mass spectrometry analysis of tianeptine in urine. Semantic Scholar. [Link]
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Pharmaffiliates. (n.d.). Tianeptine-impurities. [Link]
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Pharmaffiliates. (n.d.). CAS No : 1216799-00-6| Chemical Name : Tianeptine Metabolite MC5-d4 Methyl Ester. [Link]
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Tianeptine.com. (n.d.). MC5 metabolite. [Link]
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